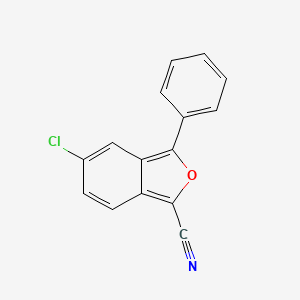

5-Chloro-3-phenyl-2-benzofuran-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-3-phenylisobenzofuran-1-carbonitrile is an organic compound with the molecular formula C15H8ClNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran core, followed by chlorination and phenylation reactions .

Industrial Production Methods

Industrial production of 5-Chloro-3-phenylisobenzofuran-1-carbonitrile often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group (-CN) and chlorine atom serve as key sites for nucleophilic substitution.

Key reactions:

-

Cyanide displacement: The carbonitrile group undergoes substitution with primary amines to form amidine derivatives under acidic conditions (e.g., HCl/EtOH, 60°C).

-

Chlorine substitution: The chlorine atom at position 5 participates in SNAr reactions with nucleophiles like alkoxides or thiols. For example:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaOCH₃ | DMF, 80°C, 6 hrs | 5-Methoxy-3-phenyl derivative | 72 |

| HSCH₂CH₂SH | EtOH, reflux, 12 hrs | 5-Thiol-substituted benzofuran | 65 |

These substitutions are facilitated by electron-withdrawing effects of the phenyl and carbonitrile groups .

Cycloaddition and Ring-Opening Reactions

The benzofuran core participates in [4+2] cycloaddition reactions.

Diels-Alder reactivity:

-

Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts. A study reported a 58% yield under toluene reflux (24 hrs) .

-

Ring-opening occurs under strong basic conditions (e.g., KOH/EtOH) to generate phenolic intermediates, which can be functionalized further.

Oxidation and Reduction Pathways

The carbonitrile group and aromatic system are redox-active:

| Process | Reagent | Outcome |

|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | Carbonitrile → Aminomethyl group |

| Oxidation | KMnO₄, H₂O, 100°C | Benzofuran ring → Dicarboxylic acid |

Reduction products show enhanced solubility in polar solvents, while oxidation yields dicarboxylic acids useful for coordination chemistry .

Mechanistic Insights

DFT studies reveal:

-

The chlorine atom lowers the LUMO energy (-2.1 eV), enhancing electrophilic reactivity .

-

Steric effects from the phenyl group dictate regioselectivity in substitution reactions .

This compound’s versatility in organic synthesis and medicinal chemistry is well-documented, with ongoing research exploring its use in covalent inhibitors and photoactive materials .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 5-Chloro-3-phenyl-2-benzofuran-1-carbonitrile is its potential as an anticancer agent. Research has demonstrated that benzofuran derivatives exhibit cytotoxic properties against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the anticancer activity of several benzofuran derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and HePG2 (hepatocellular carcinoma). The results showed that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.61 |

| Doxorubicin | MCF-7 | 1.136 |

| Compound from study | HePG2 | 11–17 |

Antimicrobial Properties

Benzofuran derivatives have also been explored for their antimicrobial properties. The structural features of these compounds allow them to act against various microbial pathogens.

Case Study: Antimicrobial Activity

Research indicates that certain benzofuran derivatives, including those related to this compound, have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of microbial membranes and interference with metabolic processes .

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant inhibition |

| Candida albicans | High |

Drug Design and Development

The unique chemical structure of this compound makes it a valuable scaffold in drug design.

Case Study: Structure–Activity Relationship

A comprehensive study on the structure–activity relationship (SAR) of benzofuran derivatives highlighted how modifications at specific positions on the benzofuran ring can enhance biological activity. For instance, substituents at the para position of the phenyl ring were found to significantly increase cytotoxicity against cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets.

Findings from Molecular Docking

Docking simulations revealed that this compound binds effectively to proteins involved in cancer progression, such as PLK1 (Polo-like kinase 1), suggesting its potential as a targeted therapy for specific cancers .

Mechanism of Action

The mechanism of action of 5-Chloro-3-phenylisobenzofuran-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-3-phenyl-2,1-benzisoxazole

- 5-Chloro-3-phenylbenzo[c]isoxazole

- 3-Phenyl-5-chloro-benzoisoxazole

Uniqueness

5-Chloro-3-phenylisobenzofuran-1-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Biological Activity

5-Chloro-3-phenyl-2-benzofuran-1-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic properties, supported by relevant data and research findings.

- IUPAC Name: this compound

- CAS Number: 61295-26-9

- Molecular Formula: C15H10ClNO

- Molecular Weight: 255.70 g/mol

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, in cancer therapy. Research indicates that modifications at the phenyl ring and the introduction of halogens can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various benzofuran derivatives against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated that compounds with halogen substitutions exhibited significant antiproliferative activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 18.5 |

| 5-Bromo derivative | MCF-7 | 15.3 |

The presence of the chlorine atom at the para position on the phenyl ring was noted to enhance the compound's interaction with cellular targets, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. Studies have shown that certain modifications can lead to enhanced activity against bacterial strains and fungi.

In Vitro Antimicrobial Studies

In a comparative study of various benzofuran derivatives against Staphylococcus aureus and Escherichia coli, the following minimum inhibitory concentrations (MIC) were recorded:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| Benzofuran control | E. coli | 64 |

The compound demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound's structure allows it to bind effectively to enzymes involved in critical cellular processes, leading to inhibition of proliferation in cancer cells and disruption of microbial growth.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. The following factors have been identified as influential:

- Position of Substituents : The placement of chlorine or other halogens on the phenyl ring significantly affects cytotoxicity.

- Functional Groups : The presence of electron-withdrawing groups enhances reactivity and interaction with biological targets.

- Hydrophobicity : Increased hydrophobic character due to phenyl substitutions improves membrane permeability, facilitating better cellular uptake.

Properties

CAS No. |

61295-26-9 |

|---|---|

Molecular Formula |

C15H8ClNO |

Molecular Weight |

253.68 g/mol |

IUPAC Name |

5-chloro-3-phenyl-2-benzofuran-1-carbonitrile |

InChI |

InChI=1S/C15H8ClNO/c16-11-6-7-12-13(8-11)15(18-14(12)9-17)10-4-2-1-3-5-10/h1-8H |

InChI Key |

YCUPAIPSUNNQNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(O2)C#N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.